molecular formula C24H28N6O2 B10928012 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10928012
M. Wt: 432.5 g/mol
InChI Key: XWCMMSHOTJQLPF-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a pyrazole derivative with a pyridine derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions may result in compounds with new substituents.

Scientific Research Applications

N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolopyridine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents and the resulting chemical properties

Properties

Molecular Formula

C24H28N6O2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O2/c1-7-30-16(3)18(13-25-30)14-28(4)24(31)20-12-21(17-8-10-19(32-6)11-9-17)26-23-22(20)15(2)27-29(23)5/h8-13H,7,14H2,1-6H3

InChI Key

XWCMMSHOTJQLPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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